Product packaging for (R)-5-(Tetrahydrofuran-2-yl)thiazole-4-carboxylic Acid(Cat. No.:CAS No. 613670-77-2)

(R)-5-(Tetrahydrofuran-2-yl)thiazole-4-carboxylic Acid

Cat. No.: B601492
CAS No.: 613670-77-2
M. Wt: 199.23 g/mol
InChI Key: XZUWAHCIQCKWFP-RXMQYKEDSA-N
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Description

Significance of Impurity Control in Pharmaceutical Science

The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a pharmaceutical product. Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in both drug substances and products. ajptr.comglobalresearchonline.net The primary sources of impurities include raw materials, intermediates from the synthesis process, and degradation products that form during manufacturing or storage. ajptr.com Effective impurity control is essential to prevent potential toxic or unexpected pharmacological effects, ensuring patient safety. longdom.orgajptr.com

Overview of Impurities in Beta-Lactam Antibiotics

Beta-lactam antibiotics, a widely used class of drugs, are characterized by the presence of a β-lactam ring in their chemical structure. qcsrm.com This ring is inherently unstable and susceptible to degradation, often leading to the formation of ring-opened impurities. qcsrm.comscirp.org These degradation products can not only lead to a loss of antibacterial efficacy but may also provoke allergic reactions in patients. qcsrm.comscirp.orgsci-hub.se Furthermore, unintended by-products, or derivatives, that occur during the manufacturing process can also possess sensitizing properties. fda.gov Consequently, the identification and control of impurities in beta-lactam antibiotics are of significant concern to prevent cross-contamination and ensure the safety of these life-saving drugs. fda.gov

Contextualization of Faropenem (B194159) and Its Related Impurities

Faropenem is a broad-spectrum, oral antibiotic belonging to the penem (B1263517) class, which is structurally related to carbapenems. vulcanchem.com As with other beta-lactam antibiotics, the manufacturing process and storage of faropenem can lead to the formation of various impurities. clearsynth.com These can include related substances, degradation products, and residual solvents. clearsynth.com The identification and characterization of these impurities are crucial for ensuring the quality, safety, and efficacy of faropenem-containing medications. clearsynth.comcpu.edu.cn Research has led to the identification of numerous faropenem impurities, including a range of related compounds and degradation products. researchgate.net

Research Objectives for Faropenem Impurity 13

The primary research objectives for Faropenem Impurity 13 focus on its comprehensive characterization to support the quality control of faropenem. This includes the unambiguous identification of its chemical structure, understanding its formation pathways, and developing robust analytical methods for its detection and quantification. A thorough investigation of this specific impurity is essential for establishing appropriate limits in the final drug product, thereby ensuring regulatory compliance and patient safety.

Faropenem Impurity 13: A Detailed Profile

Chemical Identity

PropertySpecification
Chemical Name (R)-5-(Tetrahydrofuran-2-yl)thiazole-4-carboxylic Acid vulcanchem.com
CAS Number 613670-77-2 vulcanchem.com
Molecular Formula C8H9NO3S vulcanchem.com
Molecular Weight 199.22 g/mol vulcanchem.com

Faropenem Impurity 13 is a known impurity of the antibiotic faropenem. Its chemical structure features a thiazole (B1198619) heterocyclic core, a carboxylic acid functional group at the fourth position of the thiazole ring, and a tetrahydrofuran (B95107) substituent at the fifth position, with an R stereochemistry at the tetrahydrofuran-2-yl position. vulcanchem.com It is also referred to by other synonyms such as 5-​[(2R)​-​tetrahydro-​2-​furanyl]​- 4-​Thiazolecarboxylic acid.

Synthesis and Formation

The formation of Faropenem Impurity 13 can occur during the synthesis of faropenem. It is crucial to monitor its formation during process development and optimization to minimize its presence in the final active pharmaceutical ingredient (API). vulcanchem.com The synthesis of faropenem involves multiple steps, and impurities can arise from unreacted starting materials, intermediates, or side reactions. ajptr.comgoogle.com

Analytical Characterization

The accurate detection and quantification of Faropenem Impurity 13 are critical for quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique for separating and quantifying impurities in pharmaceuticals. patsnap.comingentaconnect.com An LC-MS/MS method has been established for the identification of related substances in faropenem sodium, demonstrating good resolution of the main drug from its impurities. cpu.edu.cnresearchgate.net

Key Analytical Parameters for Faropenem Impurity 13

Analytical ParameterConsideration
Detection Method UV spectroscopy with appropriate wavelength selection. vulcanchem.com
Sample Preparation Stability-indicating procedures. vulcanchem.com
Calibration Linear response across the expected concentration range. vulcanchem.com
System Suitability Resolution from adjacent peaks. vulcanchem.com

Regulatory and Quality Control Aspects

The control of impurities is a critical regulatory requirement. ajptr.com For Faropenem Impurity 13, this involves setting appropriate specifications for its acceptable levels in the drug substance and product. These specifications are based on identification and qualification thresholds established by regulatory bodies. vulcanchem.com The presence of this impurity is monitored throughout the manufacturing process and during stability studies to ensure the final product meets the required quality standards. vulcanchem.com

Properties

CAS No.

613670-77-2

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

5-[(2R)-oxolan-2-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H9NO3S/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h4-5H,1-3H2,(H,10,11)/t5-/m1/s1

InChI Key

XZUWAHCIQCKWFP-RXMQYKEDSA-N

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​[(2R)​-​tetrahydro-​2-​furanyl]​- 4-​Thiazolecarboxylic acid; 

Origin of Product

United States

Formation Mechanisms of Faropenem Impurity 13

Degradation Pathways of Faropenem (B194159) Leading to Impurity Formation

Faropenem, like many complex organic molecules, is susceptible to degradation under various environmental conditions. researchgate.net The formation of impurities, including Faropenem Impurity 13, can be triggered by hydrolysis, oxidation, light exposure, and elevated temperatures.

Hydrolytic Degradation Mechanisms

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for β-lactam antibiotics such as Faropenem. The core structure of Faropenem contains a β-lactam ring that is susceptible to hydrolytic cleavage under both acidic and alkaline conditions. While the direct hydrolytic pathway to Faropenem Impurity 13 is not extensively detailed in the available literature, the opening of the β-lactam ring is a key initial step in the degradation cascade. This can lead to a cascade of reactions, potentially culminating in the formation of various degradation products. General impurity profiling of Faropenem often reveals ring-opened hydrolysis products. veeprho.com

Oxidative Degradation Mechanisms

Oxidative degradation can also contribute to the impurity profile of Faropenem. Exposure to oxidizing agents can lead to the formation of various oxidative products. veeprho.com The specific mechanisms by which oxidation of Faropenem could lead to the formation of the thiazole-based structure of Impurity 13 are not well-documented in publicly available research. However, it is plausible that oxidative processes could modify the Faropenem molecule in ways that facilitate subsequent rearrangement or cleavage to form this impurity.

Photolytic Degradation Mechanisms

Exposure to light, particularly ultraviolet radiation, can induce photolytic degradation of Faropenem. researchgate.net Photodegradation involves the absorption of light energy, which can lead to the breaking of chemical bonds and the formation of degradation products. While it is known that Faropenem undergoes degradation under photolytic conditions, the specific photoproducts and the mechanistic pathways leading to the formation of Faropenem Impurity 13 have not been explicitly elucidated in the reviewed literature.

Thermal Degradation Mechanisms

Thermal degradation is a significant pathway for the formation of Faropenem Impurity 13. Studies have shown that when Faropenem is subjected to elevated temperatures, it can degrade to form a main thermal degradation impurity identified as 5-tetrahydrofuran-thiazole-4-sodium formate. researchgate.net This compound is the sodium salt of Faropenem Impurity 13, indicating a direct link between thermal stress and the formation of this specific impurity.

The thermal degradation process likely involves the breakdown of the Faropenem molecule, leading to the formation of the more stable thiazole (B1198619) ring system present in Impurity 13. The kinetics of this degradation have been studied, and it has been found to follow a first-grade dynamic equation at 60°C. researchgate.net

Degradation ConditionObserved Degradation of FaropenemPotential Formation of Faropenem Impurity 13Supporting Evidence
Hydrolytic (Acidic and Alkaline)YesPossible, through a series of reactions following β-lactam ring opening.General susceptibility of β-lactams to hydrolysis.
OxidativeYesPlausible, but specific mechanisms are not well-defined.Formation of various oxidative products is known to occur. veeprho.com
PhotolyticYesPossible, but specific photoproducts leading to Impurity 13 are not identified.Faropenem is known to degrade under light exposure. researchgate.net
ThermalYesDirect formation pathway.The main thermal degradation product is the sodium salt of Faropenem Impurity 13. researchgate.net

Process-Related Impurity Formation

Impurities in a pharmaceutical product can also originate from the synthesis process itself. These can include unreacted starting materials, intermediates, by-products, or products of side reactions.

Impurities Associated with Raw Materials

The synthesis of Faropenem is a multi-step process that relies on the purity of its starting materials. One of the key structural components of Faropenem is the (R)-tetrahydrofuran ring. nih.gov The direct precursor for this moiety, an (R)-tetrahydrofuran-2-carboxylic acid derivative, is a primary raw material. The presence of impurities within this starting material can directly lead to the formation of Faropenem Impurity 13.

If the (R)-tetrahydrofuran-2-carboxylic acid raw material contains pre-existing related substances or stereoisomers, these can undergo side reactions during the synthesis. Faropenem Impurity 13 consists of a thiazole ring attached to a tetrahydrofuran (B95107) group, a structure that can arise if the main reaction pathway to form Faropenem's complex bicyclic core fails and an alternative cyclization occurs. vulcanchem.com

Table 1: Potential Impact of Raw Material Impurities on Impurity 13 Formation

Raw Material Potential Contaminant/Issue Consequence Leading to Impurity 13 Formation
(R)-tetrahydrofuran-2-carboxylic acid derivative Stereoisomers (e.g., S-isomer) May alter reaction pathways, potentially favoring the formation of the simpler thiazole ring of Impurity 13.
(R)-tetrahydrofuran-2-carboxylic acid derivative Oxidized or degraded precursors Can introduce reactive species that interfere with the intended cyclization, leading to byproducts like Impurity 13.

Impurities Linked to Reagents and Solvents

Reagents and solvents, while essential for facilitating chemical transformations, can also play a significant role in the generation of impurities. The choice of solvent can influence reaction pathways, and trace impurities within reagents can catalyze unintended side reactions. mdpi.com

In the synthesis of Faropenem, various solvents such as toluene, acetone (B3395972), and tetrahydrofuran (THF) are employed. newdrugapprovals.org These solvents can contain impurities like peroxides (in THF) or moisture, which can degrade sensitive intermediates. Furthermore, catalysts and reagents used to drive the reaction, such as Lewis acids or bases, can promote alternative chemical pathways if not carefully controlled. For instance, harsh acidic or basic conditions could favor the formation and stabilization of the aromatic thiazole ring found in Impurity 13 over the strained β-lactam ring system of Faropenem. Non-polar solvents may be less effective at stabilizing charged intermediates, potentially leading to rearrangements that result in impurity formation. mdpi.com

Storage-Related Impurity Formation

Faropenem, like many β-lactam antibiotics, is susceptible to degradation over time, a process that can be accelerated by environmental conditions. researchgate.netrjptonline.org This degradation is a significant pathway for the formation of Faropenem Impurity 13.

Influence of Environmental Factors on Impurity Generation

The stability of Faropenem is notably affected by temperature and humidity. researchgate.nettamu.edu Elevated temperatures provide the necessary activation energy for degradation reactions to occur, while moisture can act as a reactant in hydrolysis. nih.govispe.org

The primary mechanism of degradation for penem-class antibiotics is the hydrolysis of the β-lactam ring. researchgate.net This initial ring-opening step destabilizes the entire molecule, leading to a cascade of subsequent reactions. One of the major thermal degradation products of Faropenem has been identified as a compound with the core structure of 5-tetrahydrofuran-thiazole-4-carboxylic acid, which is Faropenem Impurity 13. researchgate.net This indicates that under thermal stress, the complex Faropenem molecule breaks down into smaller, more stable fragments, with the thiazole ring of Impurity 13 being a thermodynamically favored product.

Table 2: Influence of Environmental Factors on Faropenem Degradation

Environmental Factor Effect on Faropenem Consequence
High Temperature Increases the rate of chemical reactions. Accelerates the cleavage of the β-lactam ring, leading to a faster formation of Impurity 13. nih.govresearchgate.net
High Humidity Provides water for hydrolysis reactions. Promotes the hydrolytic opening of the β-lactam ring, initiating the degradation pathway to Impurity 13. researchgate.net

Impact of Formulation Components on Impurity Pathways

Pharmaceutical formulations contain active pharmaceutical ingredients (APIs) and various excipients. While often considered inert, excipients can interact with the API and affect its stability. jocpr.comjocpr.com The presence of reactive impurities in excipients, or the alteration of the formulation's microenvironment, can create pathways for the formation of Impurity 13. scirp.org

Factors such as the micro-pH, moisture content, and chemical nature of the excipients are critical. scirp.org For example, an alkaline excipient could raise the local pH within a tablet, catalyzing the hydrolysis of Faropenem's β-lactam ring and accelerating the degradation process. rjptonline.org Likewise, hygroscopic excipients that absorb moisture can increase the water available for hydrolysis. ijpsjournal.com Trace impurities such as aldehydes or metal ions within excipients can also initiate or catalyze degradation reactions. ijpsjournal.com

Investigation of Degradation Kinetics and Reaction Order for Impurity 13

Studies on the solid-state stability of Faropenem have shown that its degradation follows first-order kinetics . researchgate.netresearchgate.netnih.gov This means the rate of degradation is directly proportional to the concentration of Faropenem.

A study on the thermal degradation of Faropenem at 60°C determined the chemical kinetic equation to be: Ln(C/C₀) = -0.0042t + 0.35 researchgate.net Where:

C is the concentration of Faropenem at time t

C₀ is the initial concentration of Faropenem

t is time

This study identified the main thermal degradation product as having the structure of Impurity 13. researchgate.net

Further research has quantified the influence of temperature and relative humidity (RH) on the degradation rate constant (k) using the Arrhenius equation. The relationships were determined as follows:

In dry air: ln k = (2.03 ± 3.22) × 10⁴ - (9761 ± 3052)(1/T) researchgate.net

At 90.0% RH: ln k = (1.25 ± 0.22) × 10⁵ - (9004 ± 3479)(1/T) researchgate.net

These equations demonstrate a clear quantitative link between environmental conditions and the rate of Faropenem degradation, which directly correlates with the formation of Impurity 13.

Table 3: Kinetic Parameters for Faropenem Degradation

Condition Reaction Order Kinetic Equation / Relationship
Thermal (60°C) First-Order Ln(C/C₀) = -0.0042t + 0.35 researchgate.net
Solid-state (Dry Air) First-Order ln k is dependent on Temperature (1/T) researchgate.net

Advanced Analytical Methodologies for the Study of Faropenem Impurity 13

Chromatographic Techniques for Separation and Detection

Chromatography stands as the cornerstone for the analysis of pharmaceutical impurities, offering high-resolution separation of complex mixtures. For Faropenem (B194159) Impurity 13, liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice. These techniques are essential for distinguishing the impurity from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a fundamental technique in pharmaceutical quality control for the identification and quantification of impurities. vulcanchem.com A variety of HPLC methods have been developed for the analysis of faropenem and its related substances, which are applicable to the specific challenge of monitoring Faropenem Impurity 13. researchgate.netijpcbs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of faropenem and its impurities due to its suitability for separating a wide range of non-polar and moderately polar compounds. vulcanchem.comijpcbs.com The development of a robust RP-HPLC method involves the careful selection and optimization of the stationary phase, mobile phase composition, flow rate, and detector wavelength.

The stationary phase typically consists of a non-polar material, such as octadecylsilane (B103800) (ODS or C18) bonded to silica (B1680970) particles. ijpcbs.compatsnap.com The selection of a column, like an Inertsil C18 or Lichrospher ODS-3, provides the necessary resolving power to separate the impurity from the faropenem peak. researchgate.netijpcbs.com

Optimization of the mobile phase is crucial for achieving adequate separation. This usually involves a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpcbs.compatsnap.com The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape and retention. For instance, buffers such as phosphate (B84403) buffer or dilute acids like trifluoroacetic acid or formic acid are commonly used. researchgate.netpatsnap.com UV spectroscopy is a frequently used detection method, with the wavelength selected to maximize the response for the impurity. vulcanchem.com

Table 1: Examples of RP-HPLC Method Conditions for Faropenem and Related Substances
ParameterMethod 1 researchgate.netcpu.edu.cnMethod 2 patsnap.comMethod 3 ijpcbs.comMethod 4 ingentaconnect.com
ColumnLichrospher ODS-3 (250 mm x 4.6 mm, 5 µm)Octadecylsilane bonded silica gel column (C18)Inertsil C18 (150 mm x 4.6 mm, 5 µm)C-18 analytical column (250 mm × 4.6 mm, 5 µm)
Mobile PhaseA: 0.2% ammonium (B1175870) acetate (B1210297) and 0.5% formic acid (aqueous) B: AcetonitrileA: 0.05% trifluoroacetic acid (aqueous) B: AcetonitrilePhosphate buffer : Methanol (55:45 v/v)Acetate buffer (pH 3.5) : Acetonitrile (70:30 v/v)
Elution ModeGradientLinear GradientIsocraticIsocratic
Flow RateNot SpecifiedNot Specified1.0 mL/min1.3 mL/min
DetectionPDA / ESI-MSNot SpecifiedUV at 316 nmUV at 323 nm

The chemical name for Faropenem Impurity 13, (R)-5-(Tetrahydrofuran-2-yl)thiazole-4-carboxylic Acid, indicates the presence of a chiral center at the tetrahydrofuran (B95107) ring. vulcanchem.com This stereospecificity is a critical quality attribute, as different stereoisomers can have different toxicological profiles. Therefore, analytical methods must be capable of distinguishing between the (R) and potential (S) isomers.

Chiral HPLC is the technique specifically designed for the separation of stereoisomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. A CSP contains a chiral selector immobilized on the solid support, which interacts differently with the enantiomers, leading to different retention times. The development of a chiral HPLC method would be essential to confirm the stereochemical purity of Faropenem Impurity 13 and to quantify any unwanted stereoisomers. The presence of a chiral center in the parent drug, faropenem, also underscores the importance of stereospecific analysis in its quality control. ingentaconnect.com

Both isocratic and gradient elution strategies are employed in the HPLC analysis of faropenem and its impurities.

Isocratic Elution , where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and robustness in routine quality control. ijpcbs.comingentaconnect.com Methods using a fixed ratio of buffer to organic solvent are suitable when the impurities have retention times relatively close to the main peak and to each other. ijpcbs.com An isocratic method is generally faster to develop and validate.

Gradient Elution , where the mobile phase composition is changed over time, is necessary for analyzing samples containing a complex mixture of impurities with a wide range of polarities. researchgate.netpatsnap.com By gradually increasing the proportion of the organic solvent, strongly retained, non-polar impurities can be eluted in a reasonable time without compromising the resolution of earlier eluting, more polar components. researchgate.netpatsnap.com This strategy is particularly useful in stability studies or for developing a comprehensive impurity profile where unknown degradation products might be present. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, leading to substantial improvements in analytical performance.

The primary advantages of UPLC over traditional HPLC are significantly increased resolution, sensitivity, and speed of analysis. For impurity profiling, these benefits are particularly impactful.

Enhanced Resolution: The smaller particle size of UPLC columns results in much sharper and narrower peaks. This allows for the baseline separation of closely eluting impurities that might co-elute in an HPLC system. For Faropenem Impurity 13, this means a more accurate quantification, free from interference from other related substances.

Increased Speed: UPLC methods can dramatically reduce run times, often by a factor of five to ten compared to HPLC, without sacrificing resolution. A typical HPLC analysis might take 30-60 minutes, while a UPLC method could achieve a superior separation in under 5 minutes. This high throughput is invaluable in a manufacturing environment where rapid quality control checks are required.

Improved Sensitivity: The narrower peaks obtained in UPLC lead to greater peak heights, which enhances the sensitivity of the method. This allows for the detection and quantification of impurities at much lower levels, which is critical for adhering to strict regulatory limits.

While specific UPLC methods for Faropenem Impurity 13 are not detailed in publicly available literature, the principles of converting an existing HPLC method to UPLC are well-established. This would involve geometric scaling of the method parameters, including the gradient, flow rate, and injection volume, to the smaller UPLC column dimensions, resulting in a faster and more efficient separation for the analysis of Faropenem Impurity 13.

Compatibility with Mass Spectrometry

Faropenem Impurity 13 demonstrates excellent compatibility with mass spectrometry (MS), a cornerstone technique for molecular weight determination and structural analysis. acs.org Its molecular structure, which includes a carboxylic acid group and nitrogen and sulfur heteroatoms, makes it particularly amenable to soft ionization techniques such as Electrospray Ionization (ESI). vulcanchem.comresearchgate.net ESI allows the compound to be ionized directly from a liquid phase with minimal fragmentation, which is essential for accurately determining the molecular weight of the intact molecule. cpu.edu.cn The molecular weight of Faropenem Impurity 13 is 199.22 g/mol , placing it well within the effective detection range of modern mass spectrometers. vulcanchem.com This compatibility is fundamental to the development of sensitive and specific analytical methods, particularly when MS is coupled with a chromatographic separation technique like liquid chromatography. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of Faropenem Impurity 13. The primary limitation is the compound's chemical nature; the presence of a polar carboxylic acid functional group results in low volatility and poor thermal stability. vulcanchem.comacs.org GC analysis requires that analytes be volatile enough to be transported through the column in a gaseous mobile phase. mdpi.com Attempts to analyze such non-volatile compounds directly by GC would lead to thermal degradation within the injector port or on the column, yielding inaccurate and unreliable results.

While chemical derivatization to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester could theoretically render the impurity suitable for GC analysis, this approach is often complex and can introduce other analytical challenges. Given the high efficiency and direct applicability of liquid chromatography for this type of polar analyte, GC is not the preferred or practical method for the analysis of Faropenem Impurity 13. acs.orgijpcbs.com

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric methods are indispensable for both confirming the chemical structure and quantifying the levels of pharmaceutical impurities. For Faropenem Impurity 13, mass spectrometry plays a central role.

Mass Spectrometry (MS) Applications

Mass spectrometry, especially when hyphenated with liquid chromatography, provides unparalleled sensitivity and specificity for the analysis of pharmaceutical impurities. cpu.edu.cn

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and definitive technique for the identification and quantification of Faropenem Impurity 13. researchgate.net The method combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical application, an HPLC system separates Faropenem Impurity 13 from the parent drug and other related substances using a reversed-phase column, such as a C18 column. researchgate.netijpcbs.com A gradient elution with a mobile phase consisting of an aqueous solution (often containing a buffer like ammonium acetate or an acid like formic acid) and an organic solvent (typically acetonitrile) is employed to achieve effective separation. researchgate.netcpu.edu.cn Following separation, the analyte is ionized and detected by the mass spectrometer, which can operate in selected ion monitoring (SIM) mode for quantification or full scan mode for identification. The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring a specific fragmentation transition, minimizing interference from the sample matrix. researchgate.netvulcanchem.com This makes LC-MS/MS an effective method for quality control and stability studies of faropenem. researchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters for Faropenem Impurity Analysis

ParameterSpecificationSource(s)
Chromatographic Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A 0.2% Ammonium Acetate and 0.5% Formic Acid in Water researchgate.netcpu.edu.cn
Mobile Phase B Acetonitrile researchgate.netcpu.edu.cn
Elution Mode Gradient researchgate.net
Ionization Source Electrospray Ionization (ESI), Positive Mode researchgate.net
Detection Mode Tandem Mass Spectrometry (MS/MS) researchgate.net

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of Faropenem Impurity 13. smolecule.com By providing a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm), HRMS can differentiate between compounds with the same nominal mass but different elemental formulas (isobars). This capability is essential for identifying unknown impurities or confirming the structure of known ones. smolecule.com For Faropenem Impurity 13, HRMS would be used to verify that the experimentally measured mass aligns with the theoretical exact mass calculated from its chemical formula, C8H9NO3S. vulcanchem.com

Table 2: Elemental Composition and Mass Data for Faropenem Impurity 13

ParameterValueSource(s)
Molecular Formula C8H9NO3S vulcanchem.com
Nominal Mass 199 vulcanchem.com
Theoretical Monoisotopic Mass 199.0327N/A
HRMS Measurement Provides experimental mass for formula confirmation smolecule.com

Tandem mass spectrometry (MS/MS) is a key tool for the structural elucidation of impurities. vulcanchem.com The process involves selecting the precursor ion of Faropenem Impurity 13 (e.g., the protonated molecule [M+H]⁺ with m/z 200.04) after initial ionization. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint. researchgate.netsmolecule.com

For Faropenem Impurity 13, the fragmentation would likely involve characteristic losses based on its structure, such as the loss of water (H₂O), carbon dioxide (CO₂) from the carboxylic acid group, and cleavage of the tetrahydrofuran ring. vulcanchem.com Analyzing these fragmentation pathways provides definitive structural confirmation and can distinguish Impurity 13 from its isomers. vulcanchem.comresearchgate.net

Table 3: Hypothesized Fragmentation Data for Faropenem Impurity 13 ([M+H]⁺)

Precursor Ion (m/z)Hypothesized Product Ion (m/z)Neutral LossStructural Origin of Fragment
200.04182.0318.01 (H₂O)Loss of water from carboxylic acid and ring proton
200.04154.0446.00 (HCOOH)Loss of formic acid
200.04129.0171.03 (C₄H₇O)Cleavage and loss of the tetrahydrofuryl moiety

Method Development and Validation Strategies

Precision and Accuracy Evaluations

The precision of an analytical method is its ability to produce similar results for multiple analyses of the same sample. It is typically evaluated at two levels: repeatability and intermediate precision. Repeatability, or intra-day precision, is assessed by analyzing a sample multiple times on the same day, while intermediate precision, or inter-day precision, involves the analysis being repeated on different days to account for variations. researchgate.netajptr.com The precision is expressed as the Relative Standard Deviation (%RSD), with lower values indicating higher precision. researchgate.net

Accuracy refers to the closeness of the analytical results to the true value. It is commonly determined through recovery studies, where a known quantity of the impurity standard is added (spiked) into a sample matrix and then analyzed. ajptr.com The percentage of the spiked amount that is detected by the method is calculated as the percent recovery. ajptr.com For methods analyzing Faropenem and its impurities, accuracy is often assessed at three different concentration levels (e.g., 80%, 100%, and 120% of a target concentration). researchgate.netajptr.com

Validation studies for chromatographic methods developed for Faropenem demonstrate the precision and accuracy for quantifying the active pharmaceutical ingredient in the presence of its degradation products, including impurities like Faropenem Impurity 13. For instance, a high-performance liquid chromatography (HPLC) method showed good intra-day and inter-day precision with %RSD values typically less than 2%. researchgate.netajptr.com Recovery studies for such methods have yielded results in the range of 99.34% to 101.24%, indicating high accuracy. researchgate.netajptr.com

ParameterConcentration LevelAcceptance CriteriaTypical ResultReference
Intra-day Precision (%RSD)Multiple Levels< 2%0.12% to 0.62% researchgate.net
Inter-day Precision (%RSD)Multiple Levels< 2%0.22% to 2.13% researchgate.net
Accuracy (% Recovery)50%98% - 102%99.61% researchgate.netijpcbs.com
100%99.86%
150%99.38%

Robustness and Ruggedness Testing

Robustness and ruggedness are key validation parameters that demonstrate the reliability of an analytical method during routine use. ajptr.comajptr.com

Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in its parameters. ajptr.com This provides an indication of its reliability during normal usage. For HPLC methods used in the analysis of Faropenem and its impurities, robustness is tested by slightly altering conditions such as the flow rate of the mobile phase, the pH of the buffer in the mobile phase, and the column temperature. ingentaconnect.com The method is considered robust if the results, often measured by the %RSD of the analysis, remain within acceptable limits despite these changes. ingentaconnect.com

Ruggedness assesses the reproducibility of a method under different external conditions. This can include performing the analysis with different instruments, by different analysts, or on different days. ajptr.com The goal is to confirm that the method can deliver consistent results in a typical laboratory environment.

The validation of analytical methods for Faropenem as per ICH guidelines includes these tests to ensure they are suitable for quality control applications. ajptr.comajptr.com

Parameter VariedOriginal ConditionModified ConditionEffect on Results (%RSD)Reference
Flow Rate1.0 mL/min± 0.2 mL/min< 2.0% ajptr.comingentaconnect.com
Mobile Phase pHpH 3.5± 0.2< 2.0%
Column TemperatureAmbient± 5°C< 2.0%

Impurity Profiling and Quantitative Analysis of Faropenem Impurity 13 in Drug Substances and Products

Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical product. For Faropenem, this includes impurities from the manufacturing process and those formed by degradation over time. vulcanchem.com Faropenem Impurity 13, chemically known as this compound, is one such compound that must be monitored to ensure the safety and efficacy of the final drug product. vulcanchem.com Its presence and concentration are tracked throughout the drug development process, from process optimization to quality control and stability studies. vulcanchem.com

Forced degradation studies are essential for identifying potential degradation products like Impurity 13. researchgate.netresearchgate.net These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netresearchgate.net By analyzing the substance after exposure to these conditions, a comprehensive degradation profile can be established, and stability-indicating analytical methods can be developed. researchgate.net

The quantitative analysis of Faropenem Impurity 13 in both the drug substance and the final pharmaceutical product is predominantly performed using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netijpcbs.com These methods are designed to be stability-indicating, meaning they can separate the active ingredient from all its impurities and degradation products. researchgate.net The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer (such as acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile. researchgate.netijpcbs.comingentaconnect.com Detection is usually carried out using a UV detector at a wavelength where both Faropenem and its impurities can be detected. researchgate.netingentaconnect.com

Table 3: Typical HPLC Parameters for the Analysis of Faropenem and Its Impurities
ParameterConditionReference
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netingentaconnect.com
Mobile PhaseAcetate or Phosphate Buffer (pH ~3.5) : Methanol/Acetonitrile researchgate.netijpcbs.comingentaconnect.com
Flow Rate1.0 - 1.3 mL/min researchgate.netingentaconnect.com
Detection Wavelength~305 nm or ~323 nm researchgate.netingentaconnect.com
Injection Volume10 - 50 µL ijpcbs.comingentaconnect.com
Column TemperatureAmbient ajptr.com

Synthetic Approaches for Faropenem Impurity 13 Reference Standards

Design of Synthetic Pathways for Impurity 13

Faropenem (B194159) Impurity 13, chemically known as (R)-5-(Tetrahydrofuran-2-yl)thiazole-4-carboxylic Acid, is a known impurity of the antibiotic Faropenem. vulcanchem.com The design of its synthetic pathway is crucial for producing a high-quality reference standard. The synthesis is not a straightforward process and requires careful consideration of starting materials and reaction conditions to ensure the desired stereochemistry and functional group arrangement.

A potential synthetic route could involve the construction of the thiazole (B1198619) ring as a key step. This could be achieved through a Hantzsch-type thiazole synthesis or a related condensation reaction. The starting materials would need to incorporate the (R)-tetrahydrofuran-2-yl moiety and a precursor to the carboxylic acid group.

One patented method for the synthesis of Faropenem itself involves the reaction of (3R, 4R)-3-[(R)-1-tert-butyl-dimethylsiloxyethyl]-4-[(R)-acetoxy]azetidin-2-one with R-(+)-thiotetrahydrofuryl-2-formic acid using a zinc halide catalyst. google.com While this produces the core structure of Faropenem, a different synthetic design focusing on the thiazole and tetrahydrofuran (B95107) components is necessary for Impurity 13.

Another approach could start from a pre-formed thiazole ring, followed by the introduction of the (R)-tetrahydrofuran-2-yl group at the 5-position and the carboxylic acid at the 4-position. The stereochemistry of the tetrahydrofuran ring is a critical aspect that must be controlled throughout the synthesis.

Chemical Synthesis Methodologies

The chemical synthesis of Faropenem Impurity 13 involves multi-step reactions to assemble the final molecule. While specific proprietary synthesis details are often not publicly disclosed, general organic chemistry principles can be applied to outline a plausible methodology.

A potential synthesis could begin with the preparation of a suitable (R)-tetrahydrofuran derivative. This chiral starting material is key to establishing the correct stereochemistry in the final product. This derivative could then be reacted with a thiazole precursor. For instance, a reaction between an activated form of (R)-tetrahydrofuran-2-carboxylic acid and a suitable amino-thio compound could lead to the formation of the thiazole ring.

The introduction of the carboxylic acid group at the 4-position of the thiazole ring might be achieved through various methods, such as the hydrolysis of an ester or nitrile precursor. The choice of protecting groups for reactive functional groups is also a critical consideration to prevent side reactions.

Some patented syntheses of Faropenem mention methods that could be adapted. For example, one patent describes replacing allyloxy oxalyl chloride with p-nitrobenzyl chlorooxalate to prevent the formation of polymeric impurities. google.com Another patent details a one-pot process for Faropenem sodium synthesis, which involves the reaction of a sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid with AOSA in aqueous acetone (B3395972). newdrugapprovals.org These methodologies highlight the types of reagents and conditions that are relevant in this area of chemistry.

Purification and Isolation Techniques for Synthetic Standards

Following the chemical synthesis, the crude Faropenem Impurity 13 must be purified to meet the high-purity requirements of a reference standard. A combination of chromatographic and crystallization techniques is typically employed.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the desired impurity from a complex mixture of starting materials, by-products, and other impurities. researchgate.net The selection of the appropriate stationary phase (e.g., C18) and mobile phase is crucial for achieving good separation.

Crystallization is another important purification method. The crude product can be dissolved in a suitable solvent or solvent mixture and then allowed to crystallize, often by cooling or by the addition of an anti-solvent. This process can effectively remove impurities with different solubility profiles. For instance, in the purification of Faropenem sodium, dissolving the crude product in water followed by precipitation with acetone is a documented method. newdrugapprovals.org

The final isolated product must be thoroughly dried to remove any residual solvents. The purity of the final standard is typically expected to be very high, often exceeding 99%. vulcanchem.com

Characterization of Synthesized Reference Materials for Method Development

Once a high-purity reference standard of Faropenem Impurity 13 has been synthesized and isolated, it must be rigorously characterized to confirm its identity and purity. This characterization data is essential for its use in analytical method development and validation. synzeal.comaquigenbio.com

A comprehensive Certificate of Analysis (COA) is provided with the reference standard, which includes data from various analytical techniques. synzeal.com

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the stereochemistry. researchgate.net

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. researchgate.net

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to determine the purity of the reference standard. researchgate.net By using a validated method, the area percentage of the main peak can be used to quantify the purity.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which should match the theoretical values for the molecular formula.

Impurity Control and Management Strategies

Research into Control Strategies for Process-Related Impurities

Process-related impurities are substances that form during the manufacturing or synthesis of the active pharmaceutical ingredient (API). axios-research.com The control of these impurities begins with a thorough understanding of the synthetic route and the potential for side reactions. acs.org

Research into the manufacturing process of penem (B1263517) antibiotics like Faropenem (B194159) focuses on several key areas to minimize impurity formation:

Optimization of Reaction Conditions: Control of factors such as temperature, pressure, pH, and reaction time is fundamental. For instance, in multi-step syntheses, controlling the temperature during steps like cyclization can prevent the formation of unwanted byproducts. In the production of Faropenem granules, controlling drying temperature is crucial to avoid the generation of polymers. google.com

Raw Material Quality: The purity of starting materials and reagents is paramount. Impurities in raw materials can carry through the synthesis or catalyze side reactions, leading to the formation of new impurities.

In-Process Monitoring: The use of real-time analytical techniques, such as High-Performance Liquid Chromatography (HPLC), during production allows for the immediate detection of impurity formation. pharmaknowledgeforum.com This enables process adjustments to maintain impurity levels below a defined threshold.

Purification Techniques: Post-synthesis purification steps are critical for removing any process-related impurities that have formed. Techniques like crystallization, chromatography, and filtration are employed to isolate the API from impurities like Faropenem Impurity 13. pharmaknowledgeforum.com

While specific research detailing the formation pathways of Faropenem Impurity 13 as a process-related impurity is not extensively published, the general principles of process control in complex syntheses are directly applicable. acs.org The goal is to develop a control strategy that moves the management of the impurity to its point of origin rather than relying solely on end-product testing. acs.org

Table 1: Control Strategies for Faropenem Impurity 13

Impurity TypeControl StrategyKey Parameters & MethodsObjective
Process-RelatedSynthesis Pathway OptimizationTemperature, pH, reaction time, purity of starting materials.Prevent the formation of Impurity 13 during the manufacturing process.
In-Process ControlsReal-time monitoring using techniques like HPLC.Detect and correct deviations that could lead to impurity formation.
Advanced PurificationCrystallization, column chromatography.Remove any Impurity 13 that has formed to meet specification limits.
Degradation-RelatedFormulation & Storage ControlControl of moisture (e.g., maintaining between 1.4%–2.2% in granules), temperature (e.g., storage at 2-8°C), and protection from light.Minimize degradation of Faropenem into Impurity 13 during shelf life.
Forced Degradation StudiesExposure to stress conditions (heat, humidity, acid, base, oxidation, light).Identify degradation pathways and validate stability-indicating analytical methods.

Research into Control Strategies for Degradation-Related Impurities

Degradation impurities arise when the drug substance breaks down due to environmental factors such as heat, light, or moisture, or through interaction with excipients in the formulation. axios-research.com Faropenem, like other β-lactam antibiotics, is susceptible to degradation.

Key degradation pathways that can lead to the formation of impurities include:

Hydrolysis: The β-lactam ring is susceptible to cleavage by water. Control of moisture content in the final product is therefore critical. Studies on Faropenem sodium granules have shown that controlling moisture within a specific range (1.4% to 2.2%) is optimal for stability. google.com

Thermal Degradation: Elevated temperatures can accelerate the degradation of Faropenem. vulcanchem.com A study identified the main thermal degradation impurity of Faropenem as 5-tetrahydrofuran-thiazole-4-sodium formate, a structure closely related to Faropenem Impurity 13. researchgate.net This underscores the importance of controlled storage temperatures.

Oxidation: Exposure to oxidative conditions can also induce degradation. vulcanchem.com

Control strategies for degradation impurities focus on understanding these pathways through forced degradation studies. These studies involve intentionally exposing the drug to stress conditions like high heat, humidity, acid/base hydrolysis, and oxidation to identify potential degradants and establish the stability of the molecule. science.gov The insights gained are used to develop appropriate packaging and storage conditions, such as refrigerated storage and protection from moisture, to ensure the product's shelf life. vulcanchem.com

Development of Impurity Specifications and Thresholds

Regulatory agencies require strict limits on impurity levels in pharmaceutical products. vulcanchem.com The ICH has established guidelines that define thresholds for reporting, identifying, and qualifying impurities.

Reporting Threshold: The level at which an impurity must be reported in regulatory documentation.

Identification Threshold: The level at which the structure of an impurity must be determined. vulcanchem.com

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. vulcanchem.com

Table 2: General Regulatory Thresholds for Pharmaceutical Impurities (Based on ICH Q3B Guidelines)

Threshold TypeDefinitionTypical Value (for a given maximum daily dose)
Reporting ThresholdLevel above which an impurity must be reported.Generally ≥0.05%
Identification ThresholdLevel above which an impurity's structure must be identified. vulcanchem.comTypically ranges from 0.10% to 0.5%
Qualification ThresholdLevel above which an impurity's safety must be established. vulcanchem.comTypically ranges from 0.15% to 1.0%

Note: Specific thresholds depend on the maximum daily dose of the drug.

Establishment of Stability-Indicating Methods for Monitoring Faropenem Impurity 13

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the concentration of the API over time, separate from its impurities, and quantify those impurities. synzeal.com The development of such a method is a cornerstone of impurity management.

For Faropenem and its impurities, including Impurity 13, High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended analytical technique. researchgate.netijpcbs.com An LC-MS/MS method, which combines liquid chromatography with tandem mass spectrometry, has been established for the definitive identification of related substances in Faropenem. researchgate.net

Key aspects of a stability-indicating HPLC method include:

Specificity: The method must be able to resolve the Faropenem peak from peaks corresponding to all potential impurities, including process-related and degradation products like Impurity 13. patsnap.com

Sensitivity: The method must have a low limit of detection (LOD) and limit of quantification (LOQ) to measure impurities at the levels required by regulatory thresholds. ijpsr.com

Accuracy and Precision: The method must provide results that are accurate and repeatable. vulcanchem.com

Forced degradation studies are essential for validating that an analytical method is stability-indicating. By analyzing samples from these studies, researchers can prove that the method can separate the newly formed degradation products from the parent drug. researchgate.net

Table 3: Example Parameters for a Stability-Indicating HPLC Method for Faropenem Impurities

ParameterTypical Condition/ValueReference
Chromatographic ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.net
Mobile PhaseGradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). researchgate.netpatsnap.com
Flow Rate1.0 mL/min to 1.3 mL/min researchgate.netgoogle.com
DetectionUV Spectroscopy (e.g., at 247 nm, 316 nm, or 323 nm) or PDA detector. researchgate.netijpcbs.comresearchgate.net
Column TemperatureRoom temperature or controlled (e.g., 40°C). google.com
Structural ConfirmationLiquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) researchgate.net

Regulatory Science and Research Perspectives on Impurities

Harmonization of Global Impurity Guidelines (ICH Q3A/Q3B/Q3D/M7) and Their Application to Faropenem (B194159) Impurities

The control of impurities in pharmaceuticals is a critical aspect of ensuring drug safety and quality, governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH). For Faropenem, a beta-lactam antibiotic, the application of these guidelines is paramount due to the potential for various impurities to arise during its synthesis and storage. The key ICH guidelines applicable to Faropenem impurities, including Faropenem Impurity 13, are Q3A(R2) for impurities in new drug substances, Q3B(R2) for impurities in new drug products, Q3D for elemental impurities, and M7(R2) for mutagenic impurities. jpionline.orgich.org

ICH Q3A(R2) and Q3B(R2): These guidelines establish thresholds for the reporting, identification, and qualification of impurities. fda.gov For Faropenem, this means that any impurity, including Faropenem Impurity 13, found above the reporting threshold must be documented in regulatory submissions. If an impurity exceeds the identification threshold, its molecular structure must be determined. The qualification threshold is the level above which an impurity's biological safety must be established. The typical control limits for individually identified impurities in pharmaceuticals are not more than 0.2%, with a total impurity limit of around 1.0%. veeprho.com

ICH Q3D: This guideline focuses on the control of elemental impurities, which can be introduced from raw materials, catalysts, or manufacturing equipment. europa.euanalytik-jena.com A risk-based approach is used to assess and control these impurities in the final drug product. intertek.com For Faropenem, a risk assessment would be necessary to identify potential elemental impurities and ensure they are within the permitted daily exposure (PDE) limits.

ICH M7(R2): This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. youtube.comeuropa.eu It emphasizes a risk management approach to establish levels of mutagenic impurities that pose negligible carcinogenic risk. ich.org The guideline outlines a classification of impurities based on their mutagenic potential and provides control strategies. edqm.eu

Antibiotics produced by fermentation or semi-synthesis, like some beta-lactams, can have more complex and variable impurity profiles than purely synthetic drugs. gmp-compliance.orgraps.org Recognizing this, the European Medicines Agency (EMA) has issued specific guidelines on setting specifications for related impurities in antibiotics, which complement the ICH guidelines. gmp-compliance.orgeuropa.eu

The following table summarizes the key ICH guidelines and their application to Faropenem impurities:

GuidelineFocusApplication to Faropenem Impurities
ICH Q3A(R2) Impurities in New Drug SubstancesEstablishes reporting, identification, and qualification thresholds for impurities like Faropenem Impurity 13. fda.gov
ICH Q3B(R2) Impurities in New Drug ProductsGoverns the control of degradation products that may form during the product's shelf life.
ICH Q3D Elemental ImpuritiesMandates a risk-based assessment to control elemental impurities from various sources. europa.euanalytik-jena.com
ICH M7(R2) Mutagenic ImpuritiesProvides a framework for assessing and controlling potentially genotoxic impurities to limit carcinogenic risk. youtube.comeuropa.eu

Research on Impurity Qualification and Risk Assessment Methodologies

The qualification of an impurity is the process of gathering and evaluating data to establish its biological safety at a specified level. fda.gov For Faropenem impurities, including Faropenem Impurity 13, a thorough risk assessment is a critical component of the qualification process. This involves identifying potential impurities, analyzing the risks they may pose, and evaluating those risks to determine appropriate control measures. ispe.orgwindows.net

A cross-functional team, including experts from research and development, quality, manufacturing, and regulatory affairs, is typically involved in the risk assessment process. ispe.org The process begins with a preliminary risk assessment to identify all potential impurities at both the drug substance and drug product levels. windows.net This initial assessment considers the chemical properties of the molecules involved in the synthesis and potential side reactions. windows.net

For Faropenem, the impurity profile can include hydrolysis products of the beta-lactam ring, epimers, and other process-related impurities. veeprho.com A systematic approach to impurity profiling, often using techniques like high-performance liquid chromatography (HPLC), is essential for identifying and quantifying all impurities.

The risk assessment for Faropenem impurities would consider factors such as:

The manufacturing process: The impurity profile is highly dependent on the manufacturing process, and even slight variations can lead to different impurities. raps.org

Potential for degradation: Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions.

Toxicological potential: The potential for impurities to be toxic or genotoxic is a key consideration.

The following table illustrates a general risk assessment framework that can be applied to Faropenem impurities:

Risk Assessment StepDescriptionApplication to Faropenem Impurities
Risk Identification Identifying potential impurities from all possible sources.Analysis of the Faropenem synthesis route, raw materials, and potential degradation pathways to identify impurities like Faropenem Impurity 13.
Risk Analysis Evaluating the likelihood of an impurity forming and its potential severity.Assessing the probability of Faropenem Impurity 13 exceeding its acceptable limit and evaluating its potential toxicological impact.
Risk Evaluation Determining whether the identified risk is acceptable or requires mitigation.Comparing the level of Faropenem Impurity 13 to qualification thresholds and deciding if control measures are needed.
Risk Control Implementing strategies to reduce or eliminate the identified risk.Optimizing the manufacturing process to minimize the formation of Faropenem Impurity 13 or introducing purification steps to remove it.

Strategies for Addressing Genotoxic Impurities in Beta-Lactam Antibiotics

Genotoxic impurities (GTIs) are a significant concern in pharmaceutical development due to their potential to cause DNA damage and cancer. edqm.eu For beta-lactam antibiotics like Faropenem, which can have complex impurity profiles, robust strategies for addressing GTIs are essential. The ICH M7 guideline provides a comprehensive framework for the assessment and control of mutagenic impurities. europa.eu

A key concept in managing GTIs is the Threshold of Toxicological Concern (TTC), which represents a maximum daily intake of 1.5 µ g/day for a genotoxic impurity over a lifetime, associated with an acceptable cancer risk. edqm.eu

The strategies for addressing GTIs in beta-lactam antibiotics can be summarized in the following steps:

Identification of Potential Genotoxic Impurities (PGIs): This involves a thorough analysis of the manufacturing process to identify any starting materials, reagents, intermediates, or by-products with structural alerts for genotoxicity. edqm.eu

Hazard Assessment: Once PGIs are identified, a hazard assessment is conducted. This may involve in-silico assessments using Quantitative Structure-Activity Relationship (QSAR) models to predict mutagenicity. inotiv.com If a structural alert is identified, an Ames test (bacterial reverse mutation assay) is typically performed to confirm mutagenicity. nihs.go.jp

Risk Characterization and Control: Based on the hazard assessment, the risk is characterized. If an impurity is confirmed to be genotoxic, a control strategy is implemented to ensure its level in the final drug product is below the TTC. edqm.eu

Control strategies for GTIs in Faropenem could include:

Process Modification: Modifying the synthetic route to avoid the formation of the genotoxic impurity.

Purification: Implementing purification steps to remove the impurity to a level below the TTC.

Analytical Testing: Developing and validating highly sensitive analytical methods to detect and quantify the GTI at trace levels. nih.gov

The FDA has also issued guidance on preventing cross-contamination of beta-lactam antibiotics due to their sensitizing effects, which underscores the importance of stringent manufacturing controls for this class of drugs. gmp-compliance.org

Research into Regulatory Submissions and Data Requirements for Impurity Profiles

Regulatory submissions for new drug applications require a comprehensive impurity profile of the drug substance and drug product. researchgate.net For Faropenem, this would involve detailed documentation of all identified and unidentified impurities, including Faropenem Impurity 13, that are present at levels above the reporting threshold. fda.gov

The data requirements for impurity profiles in regulatory submissions are outlined in the ICH Q3A and Q3B guidelines. fda.gov The submission should include:

A summary of the impurities found in batches of the new drug substance used in clinical, safety, and stability testing, as well as in batches representative of the proposed commercial process. fda.gov

A rationale for the proposed impurity acceptance criteria, which should include safety considerations. fda.gov

Documented evidence that the analytical procedures used for impurity detection and quantification are validated and suitable for their intended purpose. fda.gov

For antibiotics, which may have complex impurity profiles, regulatory agencies may require additional justification for the proposed specifications. raps.org The EMA's guideline on setting specifications for impurities in antibiotics provides specific guidance for these products. gmp-compliance.orgtga.gov.au

The following table outlines the key data requirements for the impurity profile of Faropenem in a regulatory submission:

Data RequirementDescription
Impurity Identification Structural characterization of all impurities above the identification threshold.
Batch Analysis Data Impurity profiles from multiple batches, including those used in pivotal studies.
Analytical Procedure Validation Validation data for the analytical methods used to detect and quantify impurities.
Specification Justification A rationale for the proposed acceptance criteria for each specified impurity.
Stability Data Data from stability studies showing the impurity profile over time under various conditions.

Advanced Research Topics and Future Directions

In Silico Modeling for Impurity Prediction and Pathway Elucidation

The prediction of potential impurities and their formation pathways is a critical step in modern pharmaceutical development, often preceding extensive laboratory work. In silico, or computational, modeling has emerged as a powerful tool in this domain. While specific models for Faropenem (B194159) Impurity 13 are not extensively published, the methodologies are broadly applicable to the faropenem structure and its degradation.

Strategies based on in silico prediction provide valuable information regarding drug stability. researchgate.net Software platforms like Zeneth can be employed for predicting degradation pathways, which helps in understanding how impurities might form under various stress conditions. researchgate.net For instance, computational tools can model the hydrolysis of the β-lactam ring, a common degradation route for penem (B1263517) antibiotics, which can lead to the formation of various impurities. vulcanchem.com

Furthermore, quantum-chemical calculations, such as those based on density functional theory, have been used to analyze the solid-state stability of faropenem. researchgate.net These calculations help in estimating the intra-ring stresses within the molecule, providing insights into its susceptibility to degradation and, consequently, the likely formation of related substances like Impurity 13. researchgate.net By correlating data from high-resolution mass spectrometry with computational hydrolysis models, researchers can more effectively elucidate the structures of degradation products.

Automation and High-Throughput Screening in Impurity Analysis

The demand for faster and more efficient analytical methods has driven the adoption of automation and high-throughput screening (HTS) in pharmaceutical impurity analysis. researchgate.neteuropeanpharmaceuticalreview.com These technologies are crucial for managing the large volume of samples generated during drug development and manufacturing. researchgate.net

HTS platforms, often used in drug discovery, are also being adapted for analytical purposes, including the screening of natural product libraries for new antibacterials or identifying molecules that inhibit biofilm formation. frontiersin.orgmdpi.com This approach allows for the rapid testing of numerous compounds under various conditions. asiaresearchnews.com For impurity analysis, HTS can be employed to quickly screen for the presence of known impurities like Faropenem Impurity 13 across multiple batches or stability samples, ensuring consistent quality control. researchgate.net An eco-friendly HTS method combining a 2D-carbon microfiber fractionation system with high-resolution mass spectrometry has been proposed for screening impurities in cephalosporins, a related class of antibiotics, highlighting a potential future direction for faropenem analysis.

Novel Analytical Technologies for Trace Impurity Detection

The detection and characterization of impurities present at trace levels (often below 0.1%) require highly sensitive and selective analytical technologies. nih.gov The adage "nothing is 100% pure" holds true in pharmaceuticals, and identifying these minor components is a significant analytical challenge. nih.gov

Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for impurity profiling. nih.govajrconline.orgajpaonline.com

Key technologies include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for impurity analysis. chemass.si It offers high sensitivity and specificity, allowing for the detection and structural elucidation of impurities, even at very low concentrations. chemass.sinih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities, GC-MS provides structural information based on the fragmentation patterns of compounds. ajrconline.org

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile and robust method for routine impurity profiling and quantification, especially when reference standards are available. chemass.si

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of impurities, including the determination of their stereochemistry. vulcanchem.com

These advanced methods are essential for building a comprehensive impurity profile and ensuring that all components are adequately controlled. nih.gov

Analytical TechniqueApplication in Impurity AnalysisReference
HPLC Quantitative determination of known impurities and degradation products. chemass.si
LC-MS/MS Provides structural confirmation through fragmentation patterns, distinguishing impurities from isobaric compounds. vulcanchem.com
NMR Elucidates stereochemical configurations and provides definitive structural identification. vulcanchem.com
GC-MS Analysis of volatile and semi-volatile impurities. ajrconline.org
Ion Chromatography Ideal for analyzing ionic impurities with high sensitivity and selectivity. europeanpharmaceuticalreview.com

Green Chemistry Principles in Impurity Minimization during Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. nih.gov A key tenet of green chemistry is the prevention of waste, which aligns directly with the goal of minimizing impurity formation during synthesis. nih.gov

Applying these principles to the synthesis of faropenem can lead to cleaner processes and purer products. This includes:

Using Safer Solvents and Reagents: Replacing hazardous chemicals with greener alternatives, such as using ionic liquids as versatile and "tailored" solvents for the synthesis of β-lactams. researchgate.net

Reducing Derivatives: Minimizing the use of protecting groups and other derivatization steps can simplify synthetic routes, reduce waste, and decrease the potential for side reactions that generate impurities. nih.gov

Catalysis: Employing catalytic reagents over stoichiometric ones is a core principle. For example, a patented synthetic method for faropenem sodium avoids the use of a silver salt as a condensing agent, representing a potentially greener and more cost-effective approach. google.com

Process Optimization: Continuous manufacturing and reactive crystallization are being explored for β-lactam antibiotics to improve efficiency, yield, and sustainability metrics compared to traditional batch processes. digitellinc.com

By designing syntheses with these principles in mind, the formation of byproducts like Faropenem Impurity 13 can be significantly reduced at the source.

Research on the Comprehensive Impurity Profile of Faropenem (including Impurity 13)

A thorough understanding of a drug's impurity profile is a regulatory requirement and essential for ensuring patient safety. europeanpharmaceuticalreview.com Research into the comprehensive impurity profile of faropenem involves identifying and characterizing all potential process-related and degradation impurities. Faropenem Impurity 13, chemically known as (R)-5-(Tetrahydrofuran-2-yl)thiazole-4-carboxylic Acid, is one of several such identified compounds. vulcanchem.compharmaffiliates.com

Forced degradation studies are a key component of this research. By subjecting faropenem to stress conditions such as heat, acid, base, and oxidation, researchers can deliberately generate degradation products. vulcanchem.com Subsequent analysis helps to elucidate the degradation pathways and identify the resulting impurities. researchgate.netscience.gov For example, studies have shown that faropenem can degrade under thermal stress, and the main thermal degradation impurity has been isolated and identified. researchgate.net Other research has investigated the degradation of faropenem catalyzed by β-lactamase enzymes, identifying multiple product structures via NMR. researchgate.net

The development of stability-indicating analytical methods is crucial for this work, allowing for the separation and quantification of faropenem from its degradation products. researchgate.netresearchgate.net This comprehensive profiling ensures that any changes in the impurity profile during manufacturing or storage are detected and controlled, safeguarding the quality of the final drug product. vulcanchem.com

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used for the identification and quantification of Faropenem Impurity 13?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is standard for initial impurity profiling. For structural confirmation, advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are employed .
  • Validation Parameters : Ensure specificity, accuracy, linearity, and solution stability during method validation, as per ICH Q2(R1) guidelines .

Q. How are impurities like Faropenem Impurity 13 classified in pharmacopeial monographs?

  • Classification : Impurities are categorized as specified (identified or unidentified) or unspecified. Faropenem Impurity 13 would require structural identification if present above the ICH Q3A identification threshold (0.1% for APIs) .
  • Documentation : Pharmacopeial standards (e.g., USP, Ph. Eur.) mandate tabular summaries of specified impurities, including retention times and relative response factors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification between HPLC and LC-MS/MS methods?

  • Data Contradiction Analysis :

  • Step 1 : Compare system suitability results (e.g., column efficiency, peak symmetry) to rule out instrumental variability .
  • Step 2 : Validate calibration curves across both methods, ensuring linearity (R² > 0.995) and accuracy (% recovery 98–102%) .
  • Step 3 : Use statistical tools (e.g., ANOVA) to assess inter-method variability, especially for trace-level impurities .

Q. What strategies are effective for synthesizing and characterizing Faropenem Impurity 13 in milligram quantities?

  • Synthesis : Scale-up via controlled degradation of Faropenem under stress conditions (e.g., acidic/alkaline hydrolysis, oxidative exposure) .
  • Characterization :

  • Structural Elucidation : Combine HRMS for molecular formula determination and 2D-NMR (e.g., COSY, HSQC) for stereochemical analysis .
  • Purity Assessment : Use differential scanning calorimetry (DSC) to confirm crystallinity and thermal stability .

Q. How do regulatory guidelines (ICH, FDA) influence the control strategy for Faropenem Impurity 13?

  • Threshold Adherence :

  • Reporting Threshold : 0.05% (ICH Q3B).
  • Identification Threshold : 0.10% (requires structural data).
  • Qualification Threshold : 0.15% (toxicological assessment needed) .
    • Documentation : Submit impurity fate maps and batch-wise trend analyses to demonstrate control during stability studies .

Experimental Design Considerations

Q. What frameworks guide the design of studies investigating degradation pathways of Faropenem leading to Impurity 13?

  • Framework Application :

  • PICOT :
  • Population : Faropenem API under accelerated stability conditions (40°C/75% RH).
  • Intervention : Stress testing (heat, light, humidity).
  • Comparison : Degradation profiles vs. control batches.
  • Outcome : Identification of major degradation products.
  • Time : 0, 3, 6 months .
  • ICH Q1A : Guides forced degradation protocols for predictive stability modeling .

Data Integrity and Reproducibility

Q. How can researchers ensure data integrity during multi-batch impurity profiling of Faropenem?

  • Best Practices :

  • Blind Reanalysis : Re-test 10% of samples randomly to detect analytical drift.
  • Electronic Data Capture (EDC) : Use validated software with audit trails to prevent unauthorized modifications .
    • Open-Ended Checks : Include mandatory free-text fields in lab notebooks to document unexpected observations (e.g., "Additional peaks observed in Batch X") .

Comparative Analysis Table

Technique Detection Limit Application for Impurity 13 Reference
HPLC-UV/PDA0.05%Routine quantification
LC-MS/MS0.01%Structural confirmation at trace levels
NMRN/AStereochemical resolution
DSCN/APurity and crystallinity assessment

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